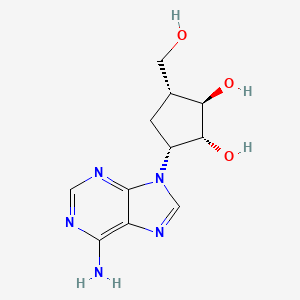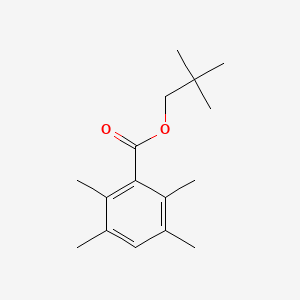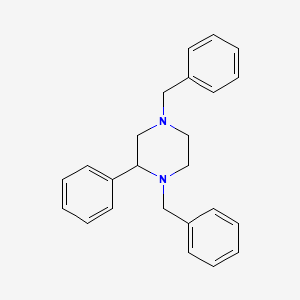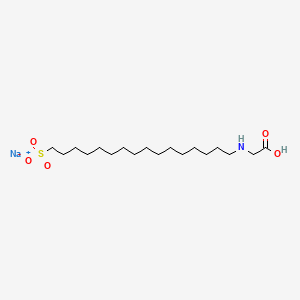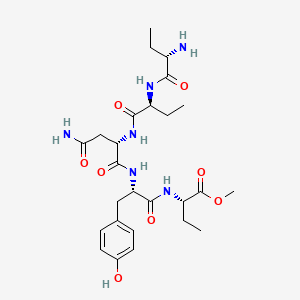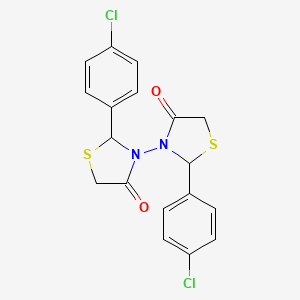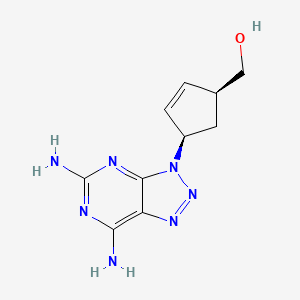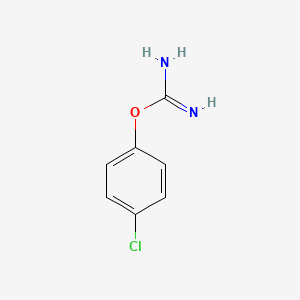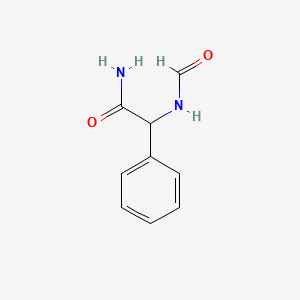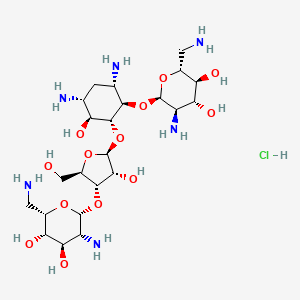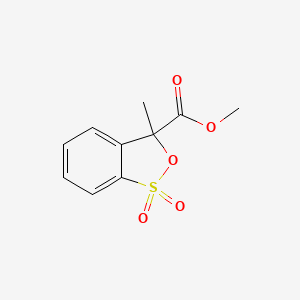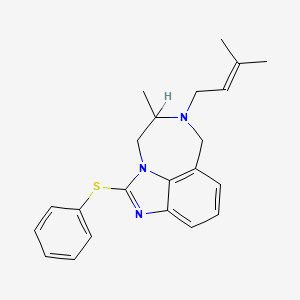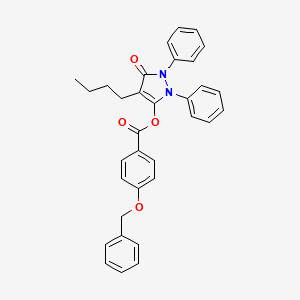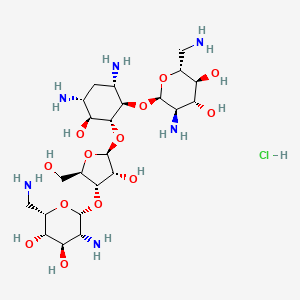
Neomycin B hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neomycin B hydrochloride is an aminoglycoside antibiotic derived from the bacterium Streptomyces fradiae. It is a water-soluble compound known for its potent bactericidal activity against Gram-negative aerobic bacilli and some anaerobic bacilli. This compound is commonly used in topical, oral, and ophthalmic formulations to treat various infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Neomycin B hydrochloride is primarily obtained through the fermentation of Streptomyces fradiae. The fermentation process requires specific nutrient conditions in either stationary or submerged aerobic conditions. The compound is then isolated and purified from the fermentation broth .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation of Streptomyces fradiae. The fermentation broth contains Neomycin B along with other less active forms such as Neomycin A, C, D, E, and F. The broth is subjected to various purification processes to isolate Neomycin B, which is then converted to its hydrochloride salt for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions
Neomycin B hydrochloride undergoes several chemical reactions, including:
Common Reagents and Conditions
Acid Hydrolysis: Typically involves the use of strong acids like hydrochloric acid under controlled conditions to break down Neomycin B into its components.
Acetylation: Involves the use of acetic anhydride or acetyl chloride in the presence of a base to introduce acetyl groups into the molecule.
Major Products Formed
Neomycin A: Formed from the hydrolysis of Neomycin B.
Neobiosamine B: Another product of Neomycin B hydrolysis.
Wissenschaftliche Forschungsanwendungen
Neomycin B hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical methods to quantify aminoglycoside antibiotics.
Biology: Employed in studies involving bacterial protein synthesis and ribosomal function.
Medicine: Used in topical and oral formulations to treat bacterial infections.
Wirkmechanismus
Neomycin B hydrochloride exerts its effects by binding to the bacterial ribosome, specifically to four nucleotides of 16S rRNA and a single amino acid of protein S12. This binding interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit, disrupting protein synthesis and leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neomycin A: An inactive degradation product of Neomycin B and C.
Neomycin C: A stereoisomer of Neomycin B with similar antibiotic activity.
Paromomycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Uniqueness
Neomycin B hydrochloride is unique due to its high antibiotic activity compared to its stereoisomer Neomycin C and other related compounds. Its ability to bind specifically to the bacterial ribosome and disrupt protein synthesis makes it a potent antibacterial agent .
Eigenschaften
CAS-Nummer |
25389-99-5 |
|---|---|
Molekularformel |
C23H47ClN6O13 |
Molekulargewicht |
651.1 g/mol |
IUPAC-Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C23H46N6O13.ClH/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;/h5-23,30-36H,1-4,24-29H2;1H/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1 |
InChI-Schlüssel |
ZDPKKZFBEOYUDO-WQDIDPJDSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.Cl |
Kanonische SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



